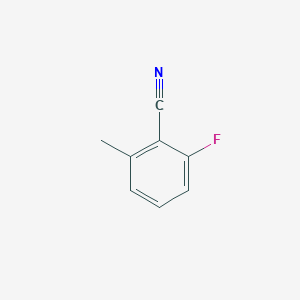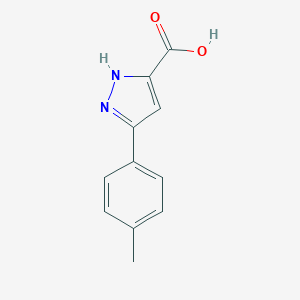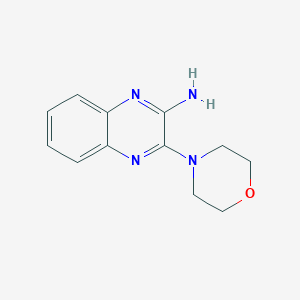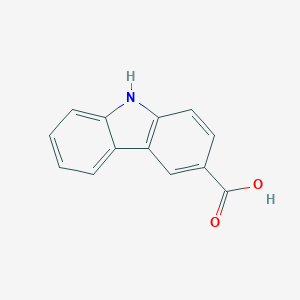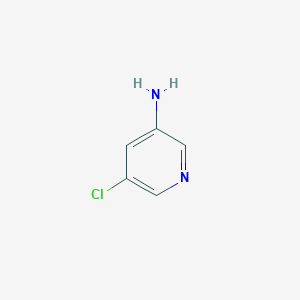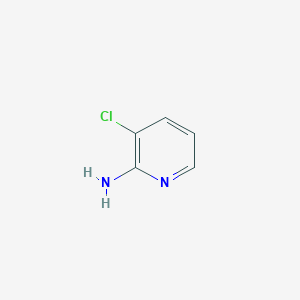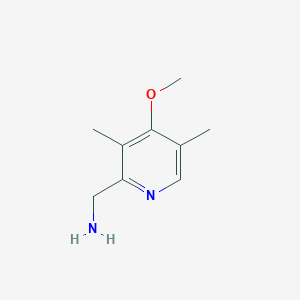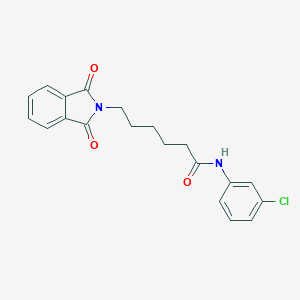
N-(3-Chlorophenyl)-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Chlorophenyl)-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide, commonly known as C16, is a synthetic compound that belongs to the class of N-substituted isoindoline derivatives. C16 has been extensively studied for its potential use in scientific research, particularly in the field of cancer research.
作用機序
The exact mechanism of action of C16 is not yet fully understood. However, it is believed to exert its anti-tumor effects by targeting multiple signaling pathways involved in cancer progression, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway.
Biochemical and physiological effects:
C16 has been found to have several biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis in cancer cells. C16 has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
実験室実験の利点と制限
C16 has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. C16 has also been found to exhibit potent anti-tumor activity in various cancer cell lines, making it a promising candidate for further research.
However, there are also some limitations associated with the use of C16 in lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is its potential toxicity, which requires careful consideration when designing experiments.
将来の方向性
There are several future directions for research on C16. One area of interest is the development of more efficient synthesis methods for C16, which could potentially improve its availability for research purposes. Another area of interest is the investigation of the potential use of C16 in combination with other anti-cancer agents, which could enhance its anti-tumor activity.
Conclusion:
In conclusion, C16 is a synthetic compound that has shown promising results in scientific research, particularly in the field of cancer research. It has been found to exhibit potent anti-tumor activity in various cancer cell lines, and has several advantages for use in lab experiments. However, more research is needed to fully understand its mechanism of action and potential applications.
合成法
C16 can be synthesized using a multistep process starting from 3-chlorobenzoic acid. The first step involves the conversion of 3-chlorobenzoic acid to 3-chlorobenzoyl chloride using thionyl chloride. In the second step, the resulting 3-chlorobenzoyl chloride is reacted with 6-aminohexanoic acid in the presence of triethylamine to form 6-(3-chlorobenzoylamino)hexanoic acid. The final step involves the cyclization of 6-(3-chlorobenzoylamino)hexanoic acid to form C16.
科学的研究の応用
C16 has shown promising results in scientific research, particularly in the field of cancer research. It has been found to exhibit potent anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. C16 has been shown to induce cell cycle arrest and apoptosis in cancer cells, thereby inhibiting their growth and proliferation.
特性
| 59472-08-1 | |
分子式 |
C20H19ClN2O3 |
分子量 |
370.8 g/mol |
IUPAC名 |
N-(3-chlorophenyl)-6-(1,3-dioxoisoindol-2-yl)hexanamide |
InChI |
InChI=1S/C20H19ClN2O3/c21-14-7-6-8-15(13-14)22-18(24)11-2-1-5-12-23-19(25)16-9-3-4-10-17(16)20(23)26/h3-4,6-10,13H,1-2,5,11-12H2,(H,22,24) |
InChIキー |
SECVKHBKFQSMCP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCC(=O)NC3=CC(=CC=C3)Cl |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCC(=O)NC3=CC(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(1,3-Dioxolan-2-yl)phenyl]-1,3-dioxolane](/img/structure/B188148.png)

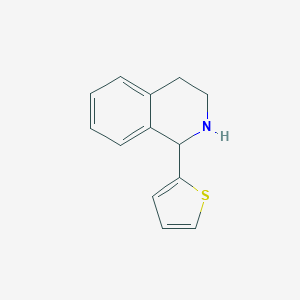
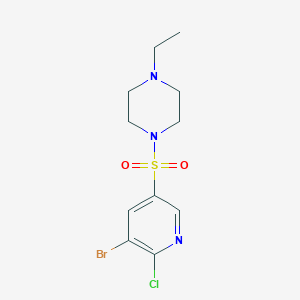
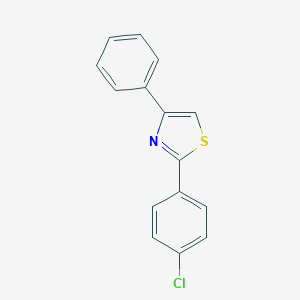
![2,3-Diphenylpyrido[3,2-f]quinoxaline](/img/structure/B188158.png)
![1-[(2-Bromoethoxy)methyl]-4-methoxybenzene](/img/structure/B188159.png)
